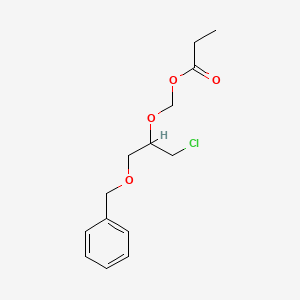![molecular formula C6H5ClN4 B3035026 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 28593-25-1](/img/structure/B3035026.png)
8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
Übersicht
Beschreibung
The compound 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest in various fields of chemistry and pharmacology due to its significant pharmaceutical importance. Heterocyclic compounds like pyridazine analogs are known for their diverse biological activities, which include anti-tumor, anti-inflammatory, and cardiovascular effects, as well as potential uses in agriculture as agrochemicals .
Synthesis Analysis
The synthesis of related pyridazine derivatives has been described in several studies. For instance, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized through a multi-step process starting with 2-(4-chloro-3-methylphenoxy)acetic acid, which was reacted with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by subsequent reactions to achieve the desired compound . Similarly, other derivatives have been synthesized and characterized using spectroscopic techniques and single crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic methods and confirmed by X-ray diffraction. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine crystallized in the monoclinic crystal system with the space group P21/c . Density functional theory (DFT) calculations have been carried out to ensure the harmony between theoretical and experimental values, and to analyze the molecular orbitals and reactivity descriptors .
Chemical Reactions Analysis
The reactivity of pyridazine derivatives has been explored in various studies. Nucleophilic substitutions on perchloro compounds proceed most easily at position 8, as demonstrated in the synthesis of related compounds . Additionally, the reactivity of hydrazides with chloro substituents of pyridazine has been utilized to achieve regioselective one-pot syntheses of triazolo-pyridazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. Intermolecular hydrogen bond interactions, such as C-H...N and C-H...F, have been observed in the structures, which are important for understanding the stability and reactivity of the compounds . Hirshfeld surface analysis and energy frameworks have been used to study the different intermolecular interaction energies and to understand the molecular packing in the crystal lattice .
Wissenschaftliche Forschungsanwendungen
Biological Properties and Structural Analysis
Pyridazine derivatives, including 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine, have demonstrated significant biological properties such as anti-tumor and anti-inflammatory activity. These compounds have been synthesized and characterized using techniques like NMR, IR, and mass spectral studies, with structures confirmed by single crystal X-ray diffraction. Density Functional Theory (DFT) calculations have been employed to determine various quantum chemical parameters of these compounds, aiding in understanding their biological properties (Sallam et al., 2021).
Potential in Anti-diabetic Medications
Research has explored the use of triazolo-pyridazine derivatives as effective anti-diabetic drugs. These compounds have been evaluated for their potential to inhibit Dipeptidyl peptidase-4 (DPP-4), a key enzyme in the regulation of insulin secretion. Studies have shown that certain triazolo-pyridazine derivatives exhibit significant antioxidant and insulinotropic activity, making them promising candidates for anti-diabetic medication development (Bindu et al., 2019).
Agricultural Applications
In the agriculture sector, pyridazine derivatives have been used as molluscicides, anti-feedants, insecticides, herbicides, and plant growth regulators. The synthesis and docking studies of certain pyridazine derivatives have shown their potential in combating fungal pathogens like Fusarium oxysporum, highlighting their utility in agricultural pest management (Sallam et al., 2022).
Synthesis and Chemical Properties
The synthesis of 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine involves various chemical reactions and characterizations. Studies have focused on the synthesis process, structural analysis, and chemical properties of these compounds, including their lipophilicity, which is significant for their pharmacological properties. This research provides a foundation for understanding the chemical nature and potential applications of these compounds in various fields (Katrusiak & Katrusiak, 2010).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which suggests that this compound may have a similar target profile .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other triazolopyridazines, which typically bind to their targets and modulate their activity .
Biochemical Pathways
Based on the known actions of similar compounds, it is possible that this compound could influence a variety of cellular processes .
Result of Action
Similar compounds have been found to exert a variety of effects, suggesting that this compound may have a similar range of actions .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5(7)6-9-8-3-11(6)10-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYNIGWBDORRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(Z)-[1-[(2,6-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate](/img/structure/B3034944.png)











